2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride
CAS No.: 2171207-01-3
Cat. No.: VC7537303
Molecular Formula: C8H22Cl3N3
Molecular Weight: 266.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171207-01-3 |
|---|---|
| Molecular Formula | C8H22Cl3N3 |
| Molecular Weight | 266.64 |
| IUPAC Name | 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanamine;trihydrochloride |
| Standard InChI | InChI=1S/C8H19N3.3ClH/c1-7-5-11(4-3-9)6-8(2)10-7;;;/h7-8,10H,3-6,9H2,1-2H3;3*1H/t7-,8+;;; |
| Standard InChI Key | OORTVNZLJZYFAS-UZCMYEMWSA-N |
| SMILES | CC1CN(CC(N1)C)CCN.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing two nitrogen atoms. The (3R,5S) stereochemistry introduces axial chirality, which may influence receptor binding selectivity. The molecular formula C₈H₂₂Cl₃N₃ corresponds to a molecular weight of 266.64 g/mol, with three hydrochloride counterions contributing to its ionic character.
Table 1: Key Physicochemical Properties
The crystal structure remains undetermined, but analogous piperazine hydrochlorides typically form monoclinic or orthorhombic lattices stabilized by ionic interactions .
Synthesis and Preparation Strategies
Synthesis begins with the chiral piperazine precursor (3R,5S)-3,5-dimethylpiperazine, which undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride under basic conditions. The trihydrochloride form is obtained via stoichiometric HCl addition during purification .
Critical Reaction Parameters:
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Temperature: 40–60°C to balance reaction kinetics and byproduct formation.
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Solvent System: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
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Purification: Recrystallization from ethanol/water yields >95% purity, confirmed by HPLC .
A scale-up challenge involves maintaining stereochemical integrity during HCl salt formation. Recent advances in asymmetric catalysis have improved enantiomeric excess (ee) to >99% for the intermediate piperazine .
Physicochemical and Stability Profiles
The trihydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with protonated amine salts. Aqueous solutions (pH 1–3) demonstrate stability for ≥48 hours at 25°C, while neutral pH induces free base precipitation.
Table 2: Stability Data Under Accelerated Conditions
| Condition | Observation |
|---|---|
| 40°C/75% RH (7 days) | <2% degradation by LC-MS |
| Photolytic (ICH Q1B) | No detectable photodegradation |
| Oxidative (0.3% H₂O₂) | 8% Deamination after 24 hours |
These properties underscore its suitability for in vitro assays but highlight the need for pH-controlled formulations in vivo .
Comparative Analysis with Related Compounds
The free base 2-(3,5-dimethylpiperazin-1-yl)ethan-1-amine (PubChem CID 22731070) exhibits a logP of 1.2, whereas the trihydrochloride’s ionized form reduces logP to -0.8, markedly enhancing aqueous solubility .
Table 3: Pharmacokinetic Comparison (Free Base vs. Trihydrochloride)
| Parameter | Free Base | Trihydrochloride |
|---|---|---|
| Solubility (mg/mL, H₂O) | 2.1 | 48.9 |
| Plasma Protein Binding | 89% | 75% |
| Caco-2 Permeability (×10⁻⁶ cm/s) | 12.3 | 5.8 |
The salt form’s reduced permeability suggests prodrug strategies may be necessary for oral bioavailability .
Future Research Directions
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